molecular formula C15H16N10 B2486974 1,4-Bis([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane CAS No. 2320669-20-1

1,4-Bis([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane

Cat. No.: B2486974
CAS No.: 2320669-20-1
M. Wt: 336.363
InChI Key: SRQRZKUJUVRASN-UHFFFAOYSA-N
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Description

1,4-Bis([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane is a complex heterocyclic compound featuring two triazolo-pyridazine moieties linked by a diazepane ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane typically involves the cyclocondensation of appropriate triazole and pyridazine precursors. One common method includes the reaction of 6-methyl-4-amino[1,2,4]triazine-5-one-3-thiones with aromatic nitriles in a basic alcoholic medium . The reaction conditions often require the use of hydrazine hydrate and orthoesters to form the desired heterocyclic system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the triazole or pyridazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced triazole or pyridazine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane is unique due to its dual triazolo-pyridazine moieties linked by a diazepane ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

6-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N10/c1-6-22(14-4-2-12-18-16-10-24(12)20-14)8-9-23(7-1)15-5-3-13-19-17-11-25(13)21-15/h2-5,10-11H,1,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQRZKUJUVRASN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C2=NN3C=NN=C3C=C2)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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